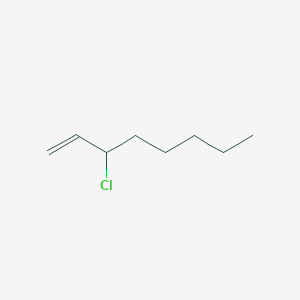
1-Octene, 3-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octene, 3-chloro- is an organic compound with the molecular formula C8H15Cl. It is an alkene with a chlorine atom attached to the third carbon in the chain. This compound is part of the family of chlorinated alkenes, which are known for their reactivity and usefulness in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Octene, 3-chloro- can be synthesized through several methods. One common method involves the reaction of 1-octene with chlorine gas under controlled conditions. This reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective chlorination at the third carbon position.
Another method involves the use of Grignard reagents. For example, allylmagnesium bromide can be reacted with 1-bromo-3-chloropropane to produce 1-octene, 3-chloro- under specific conditions .
Industrial Production Methods
In industrial settings, the production of 1-octene, 3-chloro- often involves the use of large-scale chlorination reactors where 1-octene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Octene, 3-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-octene, 3-chloro- to 1-octene or other derivatives by removing the chlorine atom.
Substitution: The chlorine atom in 1-octene, 3-chloro- can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions include alcohols, aldehydes, carboxylic acids, and various substituted alkenes.
Wissenschaftliche Forschungsanwendungen
1-Octene, 3-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study the effects of chlorinated alkenes on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: This compound is used in the production of polymers, surfactants, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1-octene, 3-chloro- exerts its effects depends on the specific reaction it undergoes. In general, the chlorine atom in the molecule makes it more reactive towards nucleophiles and electrophiles. The double bond in the alkene also provides a site for various addition reactions. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Octene: An alkene with the formula C8H16, used in the production of polyethylene and other polymers.
3-Chloro-1-butene: A shorter chain chlorinated alkene with similar reactivity.
1-Hexene, 3-chloro-: Another chlorinated alkene with a shorter carbon chain.
Uniqueness
1-Octene, 3-chloro- is unique due to its specific structure, which combines the reactivity of a chlorinated alkene with the properties of a longer carbon chain. This makes it particularly useful in applications requiring both reactivity and hydrophobicity.
Eigenschaften
CAS-Nummer |
42886-42-0 |
|---|---|
Molekularformel |
C8H15Cl |
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
3-chlorooct-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-7-8(9)4-2/h4,8H,2-3,5-7H2,1H3 |
InChI-Schlüssel |
MTROFQOXRRQZST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


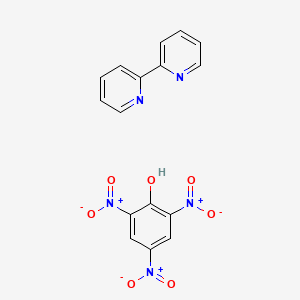

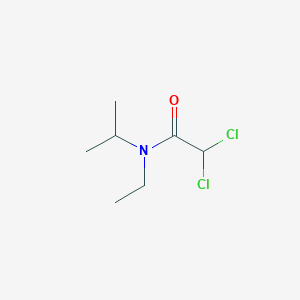

![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
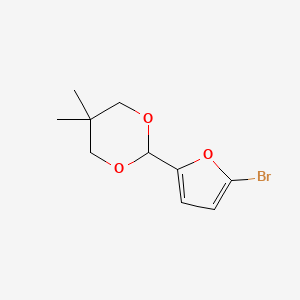
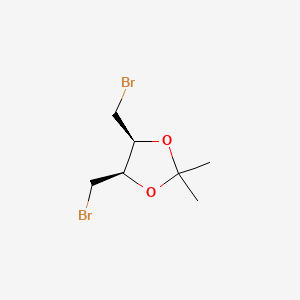
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)

